2'-O-[(2-Nitrophenyl)methyl]cytidine 5'-(dihydrogen phosphate)
CAS No.: 61646-21-7
Cat. No.: VC20335517
Molecular Formula: C16H19N4O10P
Molecular Weight: 458.32 g/mol
* For research use only. Not for human or veterinary use.
![2'-O-[(2-Nitrophenyl)methyl]cytidine 5'-(dihydrogen phosphate) - 61646-21-7](/images/structure/VC20335517.png)
Specification
CAS No. | 61646-21-7 |
---|---|
Molecular Formula | C16H19N4O10P |
Molecular Weight | 458.32 g/mol |
IUPAC Name | [(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-[(2-nitrophenyl)methoxy]oxolan-2-yl]methyl dihydrogen phosphate |
Standard InChI | InChI=1S/C16H19N4O10P/c17-12-5-6-19(16(22)18-12)15-14(13(21)11(30-15)8-29-31(25,26)27)28-7-9-3-1-2-4-10(9)20(23)24/h1-6,11,13-15,21H,7-8H2,(H2,17,18,22)(H2,25,26,27)/t11-,13-,14-,15-/m1/s1 |
Standard InChI Key | ACPPMQCCCQMLHN-NMFUWQPSSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=NC3=O)N)COP(=O)(O)O)O)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C(=C1)COC2C(C(OC2N3C=CC(=NC3=O)N)COP(=O)(O)O)O)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s core structure retains the ribose sugar and cytosine base of cytidine, with critical modifications at the 2' and 5' positions. The 2'-oxygen is substituted with a (2-nitrophenyl)methyl group, introducing steric bulk and electronic effects, while the 5'-hydroxyl is phosphorylated. The stereochemistry of the ribose ring follows the natural β-D-ribofuranose configuration, as confirmed by the IUPAC name:
This configuration ensures compatibility with enzymatic systems that process canonical nucleosides .
Spectral and Computational Data
The compound’s SMILES notation (C1=CC=C(C(=C1)[N+](=O)[O-])CO[C@H]2[C@@H]([C@@H]([C@H](O2)N3C=NC(C3=O)N)O)OP(=O)(O)O
) and InChIKey (GPJNLASIBKTFTM-PEBGCTIMSA-N
) provide precise descriptors for computational modeling . Key physicochemical properties include:
Property | Value |
---|---|
Molecular Weight | 458.32 g/mol |
Hydrogen Bond Donors | 5 |
Hydrogen Bond Acceptors | 11 |
Rotatable Bond Count | 7 |
Topological Polar Surface Area | 221 Ų |
The high polar surface area suggests limited membrane permeability, aligning with its potential role in extracellular applications .
Synthesis and Modification Strategies
Synthetic Pathways
Applications in Nucleic Acid Research
Photolabile Protecting Groups
The 2-nitrophenylmethyl moiety is a well-established photolabile protecting group. Upon irradiation at 365 nm, the nitro group facilitates cleavage via intramolecular hydrogen abstraction, releasing the parent nucleoside. This property enables spatial-temporal control in:
-
Light-directed DNA synthesis for microarray fabrication.
Stability Against Nucleases
2'-O-modifications generally enhance resistance to ribonuclease degradation. Molecular dynamics simulations predict that the bulky 2-nitrophenylmethyl group sterically hinders nuclease binding, extending the half-life of oligonucleotides incorporating this analog .
Research Findings and Biological Activity
Enzymatic Incorporation Studies
In vitro transcription assays using T7 RNA polymerase show limited incorporation of 2'-O-[(2-nitrophenyl)methyl]cytidine triphosphate into RNA strands, with a kinetic efficiency () 15-fold lower than unmodified CTP. This suggests the modification interferes with polymerase recognition, necessitating engineered enzymes for practical applications .
Cytotoxicity Profile
Hazard Statement | Precautionary Measure |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Recommended personal protective equipment includes nitrile gloves, safety goggles, and respirators when handling powders .
Future Perspectives and Research Directions
Targeted Drug Delivery
The nitro group’s redox activity could be exploited in hypoxic tumor environments. NADPH-dependent nitroreductases may selectively activate prodrugs containing this moiety, enabling tumor-specific cytotoxicity.
Two-Photon Activation
Nonlinear optical properties of the nitrophenyl group permit two-photon uncaging at near-infrared wavelengths (700–900 nm), offering deeper tissue penetration for in vivo applications. Computational studies predict a two-photon absorption cross-section () of 45 GM at 750 nm .
Bioconjugation Chemistry
The aromatic nitro group serves as a precursor for amine synthesis via catalytic hydrogenation. Subsequent coupling with carboxylates or aldehydes enables site-specific labeling of oligonucleotides with fluorophores or targeting ligands.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume